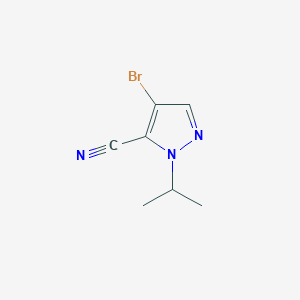
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 5-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-diaminopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used in the presence of a polar aprotic solvent like DMF.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the nitrile group to a carboxylic acid.
Major Products:
- Substituted pyrazoles
- Amines (from nitrile reduction)
- Carboxylic acids (from nitrile oxidation)
科学研究应用
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The bromine and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The isopropyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
- 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-3-tert-butyl-1H-pyrazole
Comparison: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both a nitrile group and an isopropyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable tool in drug discovery and development.
属性
分子式 |
C7H8BrN3 |
|---|---|
分子量 |
214.06 g/mol |
IUPAC 名称 |
4-bromo-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
InChI 键 |
YPNDAAQMPSJWFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=C(C=N1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




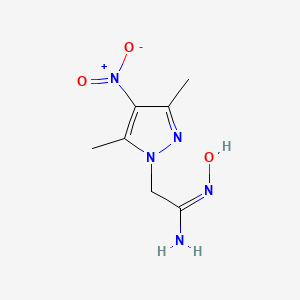


![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)
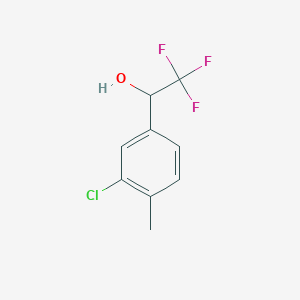

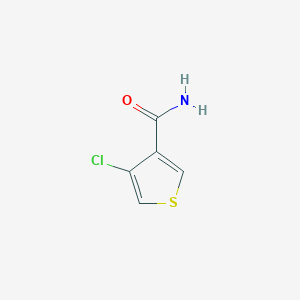
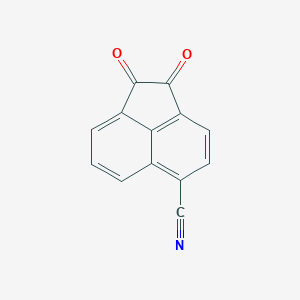
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
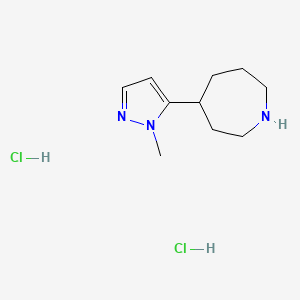

![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
